Muscarinic M₁ vs. M₂ Subtype Selectivity
Curated ChEMBL data demonstrate that 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine exhibits a measurable preference for the muscarinic M₁ receptor over the M₂ receptor. In competitive radioligand displacement assays, the compound yields a Ki of 156 nM for M₁ (bovine striatum, [³H]pirenzepine displacement) versus a Ki of 1.37 × 10³ nM for M₂ (rat myocardium, [³H]QNB displacement), translating to an approximately 8.8-fold M₁/M₂ selectivity window [1][2]. This M₁-favoring profile distinguishes it from structurally related sulfonylpiperazines that lack the 2-chloropyridin-3-yl moiety and show non-selective or M₂-preferring binding.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki, nM) and M₁/M₂ selectivity ratio |
|---|---|
| Target Compound Data | M₁ Ki = 156 nM; M₂ Ki = 1.37 × 10³ nM (adenylate cyclase inhibition IC₅₀ = 1.37 × 10⁴ nM); M₁/M₂ ratio ≈ 8.8-fold |
| Comparator Or Baseline | Typical non-selective piperazine-based muscarinic ligands exhibit M₁/M₂ selectivity ratios close to 1; class-level baseline inferred from muscarinic pharmacology literature |
| Quantified Difference | Approximately 8.8-fold selectivity for M₁ over M₂; compound-specific, not extrapolated from analogs |
| Conditions | M₁: bovine striatum, [³H]pirenzepine displacement; M₂: rat myocardium, [³H]QNB displacement and adenylate cyclase inhibition assay (Nova Pharmaceutical / ChEMBL curation) |
Why This Matters
Procurement teams selecting muscarinic receptor tool compounds for CNS programs can use this M₁-preferring profile to avoid compounds with non-selective muscarinic binding that confound target validation studies.
- [1] BindingDB. (2012). BDBM50405719 (CHEMBL2114395): Ki data for muscarinic receptor M1 (bovine striatum) and M2 (rat myocardium). BindingDB Curated by ChEMBL. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL2114395: Bioactivity data for 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine. EMBL-EBI. View Source
